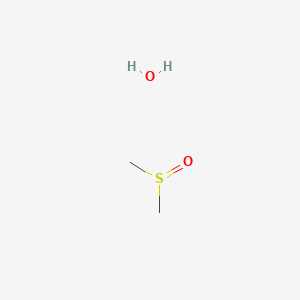
4-(3,4-Dichlorophenyl)urazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)urazole is a chemical compound that belongs to the class of triazolidine diones It is characterized by the presence of a dichlorophenyl group attached to a triazolidine dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)urazole typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with hydrazine to yield the final product. The reaction conditions generally include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also critical due to the use of hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dichlorophenyl)urazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-(3,4-Dichlorophenyl)urazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(3,4-Dichlorophenyl)urazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but differs in its hydrazine moiety.
3,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of the triazolidine dione ring.
3,4-Dichloromethylphenidate: A stimulant with a dichlorophenyl group but different pharmacological properties
Uniqueness
4-(3,4-Dichlorophenyl)urazole is unique due to its specific triazolidine dione ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H5Cl2N3O2 |
|---|---|
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
4-(3,4-dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-5-2-1-4(3-6(5)10)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) |
Clé InChI |
OQZAIYRYUZAZOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C(=O)NNC2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(4-Tert-butylphenyl)ethenyl]naphthalene](/img/structure/B8458063.png)







